molecular formula C26H20N2O4 B4988976 (E)-1-(furan-2-yl)-3-[4-[4-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]phenyl]anilino]prop-2-en-1-one

(E)-1-(furan-2-yl)-3-[4-[4-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]phenyl]anilino]prop-2-en-1-one

Cat. No.: B4988976
M. Wt: 424.4 g/mol
InChI Key: HTMQLUXMKSGGQX-WXUKJITCSA-N
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Description

(E)-1-(furan-2-yl)-3-[4-[4-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]phenyl]anilino]prop-2-en-1-one is a complex organic compound characterized by its unique structure, which includes furan rings and conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(furan-2-yl)-3-[4-[4-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]phenyl]anilino]prop-2-en-1-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to condensation reactions to form the final product. Common reagents used in these reactions include aldehydes, ketones, and amines, under conditions that promote the formation of the desired double bonds and furan rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(furan-2-yl)-3-[4-[4-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]phenyl]anilino]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the double bonds and functional groups within the compound.

    Substitution: The furan rings and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(E)-1-(furan-2-yl)-3-[4-[4-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]phenyl]anilino]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(furan-2-yl)-3-[4-[4-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]phenyl]anilino]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: Known for its antimicrobial properties.

    Domiphen bromide: Used as a disinfectant and antiseptic.

Uniqueness

(E)-1-(furan-2-yl)-3-[4-[4-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]phenyl]anilino]prop-2-en-1-one is unique due to its specific structure, which includes multiple furan rings and conjugated double bonds. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(E)-1-(furan-2-yl)-3-[4-[4-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]phenyl]anilino]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O4/c29-23(25-3-1-17-31-25)13-15-27-21-9-5-19(6-10-21)20-7-11-22(12-8-20)28-16-14-24(30)26-4-2-18-32-26/h1-18,27-28H/b15-13+,16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMQLUXMKSGGQX-WXUKJITCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C=CNC2=CC=C(C=C2)C3=CC=C(C=C3)NC=CC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)/C=C/NC2=CC=C(C=C2)C3=CC=C(C=C3)N/C=C/C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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